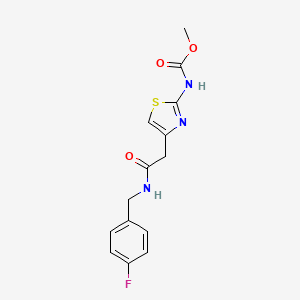
Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, a heterocyclic compound. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been studied for their pharmacological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar thiazole derivatives have been synthesized from corresponding precursors under certain conditions . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions to yield a new compound .Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar thiazole derivatives have been studied. For instance, the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions was monitored by TLC .Physical and Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been analyzed using spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Antitumor and Antifilarial Potential
The synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has demonstrated potential as an antitumor and antifilarial agent. This compound showed significant in vivo antifilarial activity and inhibited the growth of L1210 leukemic cells by blocking mitosis, indicating its cytotoxic activity could be leveraged in scientific research for developing new therapeutic agents (Kumar et al., 1993).
Metabolic Studies
UMF-078, a compound with structural similarities, has been the focus of metabolic studies to understand its behavior in biological systems. A HPLC method developed for this purpose could serve as a basis for studying the metabolism and pharmacokinetics of Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, potentially aiding in the design of more efficient drug delivery systems and improving therapeutic efficacy (Issar et al., 1999).
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer activities. For instance, fluorine-containing compounds with isoxazolylamino and phosphonate groups showed moderate anticancer activity. This highlights the potential of this compound in cancer research, possibly offering a new avenue for developing targeted cancer therapies (Song et al., 2005).
Environmental and Agricultural Applications
The degradation of carbendazim, a structurally related compound, by microbial action has been studied to mitigate environmental contamination. The isolation of carbendazim-degrading microorganisms like Rhodococcus erythropolis offers insight into bioremediation strategies that could be applied to similar compounds, including this compound, to address environmental persistence and toxicity concerns (Zhang et al., 2013).
Biochemical Characterization and Bioremediation
A novel carbendazim-hydrolyzing esterase from Nocardioides sp. has been characterized for its potential in enzymatic bioremediation. This enzyme efficiently hydrolyzed carbendazim to less harmful metabolites. Research into similar enzymes could provide valuable tools for the detoxification and bioremediation of environments contaminated with this compound and related compounds, promoting safer agricultural practices and reducing environmental impact (Pandey et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar thiazole and sulfonamide groups have shown known antibacterial activity . Another compound with a similar structure, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been reported to target Hematopoietic prostaglandin D synthase .
Mode of Action
Compounds with similar thiazole and sulfonamide groups have shown antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antibacterial activity against both gram-negative and gram-positive bacteria .
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-21-14(20)18-13-17-11(8-22-13)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKCAWEWLMPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
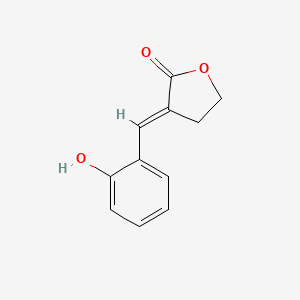
![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

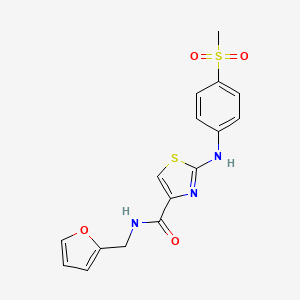

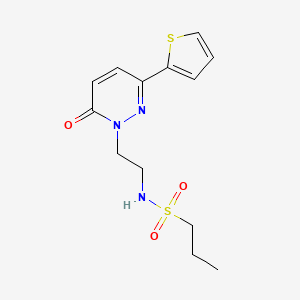
![1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B3002842.png)
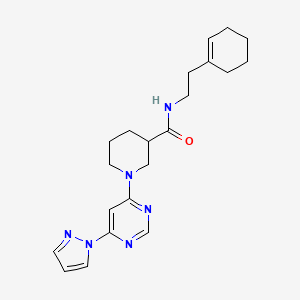
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3002845.png)
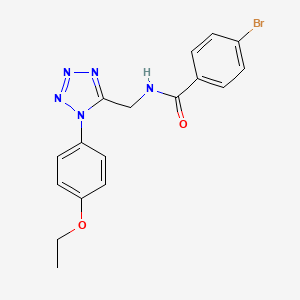
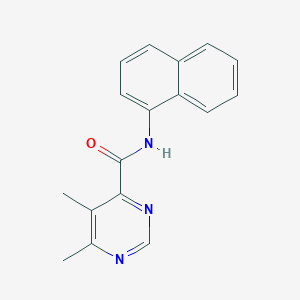
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)
![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)
